molecular formula C12H11BrClNO2S B1438095 4-(4-Bromobenzenesulfonyl)aniline hydrochloride CAS No. 1172364-06-5

4-(4-Bromobenzenesulfonyl)aniline hydrochloride

Cat. No.: B1438095
CAS No.: 1172364-06-5
M. Wt: 348.64 g/mol
InChI Key: AJFBWCQEOGZIHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

BBH is synthesized from 4-Bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .

Scientific Research Applications

Synthesis of Fluorescent Polyurethane Films

Research indicates the successful synthesis of fluorescent polyurethane films using derivatives of 4-(4-Bromobenzenesulfonyl)aniline hydrochloride, demonstrating promising applications in materials science. Specifically, the synthesis involved o-hydroxy Schiff bases, such as 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, used as quaternization agents for a polyetherurethane precursor. These films showcased photochromic properties and a substantial Stokes shift, indicating potential in advanced material applications (Buruianǎ et al., 2005).

Antimicrobial Activity

Novel Quinazolinone Derivatives Synthesis

The compound 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, prepared from derivatives of this compound, showed significant applications in the synthesis of novel quinazolinone derivatives. These derivatives were tested for antimicrobial activities, marking their importance in pharmaceutical and medicinal chemistry (Habib et al., 2013).

Environmental Chemistry and Catalysis

Mineralization of Organic Pollutants

This compound derivatives have been utilized in the study of mineralization of organic pollutants like aniline and 4-chlorophenol in acidic solutions. Catalyzed ozonation processes employing Fe2+ and UVA light demonstrated an increase in the mineralization rate, pointing towards potential applications in wastewater treatment and environmental remediation (Sauleda & Brillas, 2001).

Photonic and Electronic Materials

In Situ Polymerization and Electrochemical Studies

Aniline sulfonic acid derivatives, including those related to this compound, have been incorporated into layered double hydroxides (LDH) and subjected to thermal treatments to evaluate the degree of connectivity between guest monomers. These studies are crucial for understanding the applications of such derivatives in the development of photonic and electronic materials (Moujahid et al., 2005).

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBWCQEOGZIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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